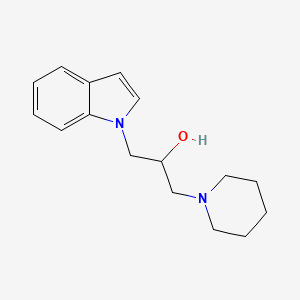![molecular formula C15H20N6O3 B12489080 Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B12489080.png)
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo[4,3-c][1,2,4]triazine core, makes it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions vary depending on the type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate can be compared with other similar compounds, such as:
Imidazoles: These compounds share a similar imidazole ring structure but differ in their substituents and biological activities.
Triazoles: These compounds contain a triazole ring and are known for their diverse biological activities.
The uniqueness of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C15H20N6O3 |
|---|---|
Peso molecular |
332.36 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C15H20N6O3/c1-2-24-15(23)11-13-20-19-10(12(16)21(13)8-17-11)14(22)18-9-6-4-3-5-7-9/h8-9H,2-7,16H2,1H3,(H,18,22) |
Clave InChI |
CRKFZZZVAQQVLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12489009.png)
![4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489018.png)

![1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B12489032.png)
![Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489037.png)
![4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol](/img/structure/B12489038.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12489039.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12489054.png)
![N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B12489059.png)
![4-N,13-N-bis(4-methylpiperazin-1-yl)-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12489060.png)
![Methyl {[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl}carbamate](/img/structure/B12489062.png)

![4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B12489075.png)
